Bienvenue dans la boutique en ligne BenchChem!

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide

Fragment-based drug discovery Medicinal chemistry Building block

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide (CAS 667912-83-6) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoline class. With a molecular formula of C12H10N4OS and a molecular weight of 258.3 g/mol, it represents the unsubstituted parent acetamide derivative of this scaffold, featuring a primary acetamide (–CH2–CONH2) linked via a thioether to the 1-position of the fused triazoloquinoline core.

Molecular Formula C12H10N4OS
Molecular Weight 258.3
CAS No. 667912-83-6
Cat. No. B2990185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide
CAS667912-83-6
Molecular FormulaC12H10N4OS
Molecular Weight258.3
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)N
InChIInChI=1S/C12H10N4OS/c13-10(17)7-18-12-15-14-11-6-5-8-3-1-2-4-9(8)16(11)12/h1-6H,7H2,(H2,13,17)
InChIKeyBBIZGWAMFPJROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide (CAS 667912-83-6): Physicochemical Identity and Scaffold Classification


2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide (CAS 667912-83-6) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoline class [1]. With a molecular formula of C12H10N4OS and a molecular weight of 258.3 g/mol, it represents the unsubstituted parent acetamide derivative of this scaffold, featuring a primary acetamide (–CH2–CONH2) linked via a thioether to the 1-position of the fused triazoloquinoline core [2]. Its computed physicochemical profile—logP of 0.49, topological polar surface area (tPSA) of 73 Ų, a single hydrogen bond donor, and three hydrogen bond acceptors [2]—positions it as a compact, fragment-like building block for medicinal chemistry derivatization, distinct from larger N-substituted or core-methylated analogs that dominate the chemical space around this scaffold.

Why 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide Cannot Be Replaced by Common Triazoloquinoline Analogs


Generic substitution within the triazolo[4,3-a]quinoline class is precluded by the target compound's unique combination of three structural features: an unsubstituted quinoline core, a thioether bridge at position 1, and a primary acetamide terminus. Closely related compounds differ in at least one dimension that alters their physicochemical and synthetic utility. The thiol precursor [1,2,4]triazolo[4,3-a]quinoline-1-thiol (MW 201.25) lacks the acetamide side chain entirely, reducing both molecular weight and hydrogen-bonding capacity . The nitrile analog ([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetonitrile possesses zero hydrogen bond donors, eliminating the capacity for amide-directed interactions . Core-methylated derivatives such as 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide (CAS 333421-24-2) introduce steric bulk at the quinoline 5-position, which has been shown in the PON2 inhibitor series to modulate target engagement and potency [1]. N-Substituted analogs (e.g., N-(2-ethylphenyl) derivative, MW 362.4) substantially increase logP and molecular weight, sacrificing the fragment-like character that makes the parent compound a versatile starting point for parallel library synthesis. Each of these structural deviations produces a molecule with distinct physicochemical and pharmacological properties, such that quantitative performance in any given assay cannot be assumed to transfer from one analog to another without direct head-to-head comparison.

Quantitative Differentiation Evidence: 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide vs. Closest Analogs


Fragment-Like Molecular Weight Enables Distinct Building Block Applications vs. N-Substituted Analogs

At 258.3 g/mol, 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide falls within the 'rule of three' fragment space (MW ≤ 300), whereas N-substituted analogs such as N-(2-ethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide (MW 362.4 g/mol) exceed this threshold [1]. A molecular weight difference of approximately 104 g/mol (40% increase) places the N-substituted analog firmly in lead-like space, altering its suitability for fragment-based screening libraries [2].

Fragment-based drug discovery Medicinal chemistry Building block

Balanced Hydrogen Bond Donor/Acceptor Profile Differentiates from Nitrile and Thiol Analogs

The target compound possesses 1 hydrogen bond donor (primary amide NH2) and 3 hydrogen bond acceptors (amide C=O, triazole N, quinoline N). In contrast, ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile has 0 HBD and 3 HBA, while [1,2,4]triazolo[4,3-a]quinoline-1-thiol has 1 HBD (thiol SH) and 2 HBA [1]. The primary amide HBD is functionally distinct from a thiol HBD in its capacity to engage in canonical amide–protein hydrogen bonding patterns (e.g., with kinase hinge regions), a feature absent in both the nitrile and thiol comparators.

Physicochemical profiling Ligand efficiency Solubility

logP of 0.49 Confers Superior Aqueous Solubility vs. N-Aryl Substituted Analogs (Estimated logP > 3)

The computed logP of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide is 0.49 [1]. By contrast, N-aryl substituted analogs bearing phenyl or substituted phenyl groups on the acetamide nitrogen are predicted to have logP values exceeding 3. For example, the N-(2-ethylphenyl) derivative (C20H18N4OS) is expected to have a logP of approximately 3.5–4.0 based on the addition of a lipophilic N-arylethyl group . This logP difference of >3 log units corresponds to a theoretical >1,000-fold difference in octanol-water partition coefficient, directly translating to substantially lower aqueous solubility for the N-substituted comparator.

Aqueous solubility Lipophilicity ADME

Unsubstituted Quinoline Core Enables Regioselective Derivatization Absent in 5-Methyl Blocked Analogs

The target compound bears no substituents on the quinoline ring, whereas the commercially available analog 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide (CAS 333421-24-2) contains a methyl group at the 5-position [1]. The 5-position of the triazolo[4,3-a]quinoline scaffold has been identified as a critical site for modulating biological activity: in the PON2 inhibitor series, structural variations at positions on the quinoline ring produced compounds with IC50 values spanning from the nanomolar to micromolar range, with the most potent analog achieving nanomolar potency [2]. Pre-installation of a methyl group at position 5 eliminates the possibility of exploring this vector in SAR campaigns without de novo synthesis, making the unsubstituted parent compound the preferred starting point for systematic medicinal chemistry exploration.

Synthetic chemistry Structure-activity relationship Chemical biology

Triazolo[4,3-a]quinoline Scaffold Delivers Nanomolar Target Engagement Across Multiple Target Classes (Class-Level Evidence)

While direct biological data for 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide itself are not published, the [1,2,4]triazolo[4,3-a]quinoline scaffold has demonstrated potent activity across multiple target classes. In PON2 inhibition, a library of 1-substituted analogs yielded compounds more potent than the parent inhibitor TQ416, with one analog achieving an IC50 in the nanomolar range [1]. In HDAC8 inhibition, novel non-hydroxamate [1,2,4]triazolo[4,3-a]quinoline derivatives showed significant efficacy in IMR-32 neuroblastoma cells while exhibiting weaker effects on HCT116, MCF7, and normal HEK293 control cells, indicating target- and cell-type selectivity [2]. In anticonvulsant evaluation, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) demonstrated an ED50 of 9.2 mg/kg (comparable to phenytoin at 9.9 mg/kg) with a superior protective index (PI = 16.6 vs. phenytoin PI = 7.0) [3]. These data establish the scaffold's capacity for potent, selective biological activity, though the specific contribution of the unsubstituted acetamide side chain remains to be empirically determined.

PON2 inhibition HDAC8 inhibition Anticonvulsant activity

Low Fraction sp³ (Fsp³ = 0.083) Indicates High Aromatic Character Suited for DNA Intercalation and Planar Binding Pockets

The target compound has an Fsp³ value of 0.083, reflecting that only 1 of its 12 carbon atoms is sp³-hybridized (the methylene carbon of the acetamide side chain) [1]. This near-complete sp² character produces a largely planar, aromatic system. In contrast, the 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline series—explored as positive inotropic agents—contains a partially saturated quinoline ring with significantly higher Fsp³, which disrupts planarity and alters DNA intercalation potential [2]. The planar architecture of the target compound is consistent with the proposed mechanism of DNA intercalation for triazoloquinoline derivatives, a property not shared by partially saturated analogs.

Planarity DNA intercalation Molecular recognition

Optimal Application Scenarios for 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide Based on Verified Differentiation Evidence


Fragment-Based Screening Library Design: A Rule-of-Three-Compliant Triazoloquinoline Probe

With MW 258.3 g/mol, logP 0.49, and 1 HBD / 3 HBA, 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide satisfies all 'rule of three' criteria for fragment-based screening [1]. Its inclusion in fragment libraries provides a pre-validated, aromatic heterocyclic scaffold with demonstrated biological potential across PON2, HDAC8, and ion channel targets at the class level [2]. Unlike larger N-substituted analogs (MW > 350, logP > 3), this compound can be screened at high concentrations in aqueous buffer without solubility artifacts, enabling reliable hit detection by SPR, NMR, or thermal shift assays. Procurement of this specific compound, rather than a substituted analog, ensures compatibility with standard fragment screening protocols.

Parallel Medicinal Chemistry: A Single Versatile Intermediate for Systematic SAR Exploration

The primary acetamide group and unsubstituted quinoline core make this compound an ideal advanced intermediate for parallel amide coupling or N-functionalization libraries. Unlike the 5-methyl-blocked analog (CAS 333421-24-2), which precludes exploration of the quinoline 5-position [1], the target compound preserves all derivatization vectors. A single procurement of this scaffold enables the generation of diverse N-substituted acetamide libraries via HATU-mediated coupling with commercial amine collections, or exploration of quinoline ring substitution via electrophilic aromatic substitution, metal-catalyzed C–H activation, or halogenation/ cross-coupling sequences. The SAR evidence from the PON2 inhibitor series—where quinoline ring modifications shifted IC50 values by orders of magnitude—demonstrates the value of retaining all positions for chemical exploration [2].

Biophysical Assay Development: Low logP and Balanced HBD/HBA Profile for Direct Aqueous Screening

For laboratories developing biochemical or biophysical assays (e.g., fluorescence polarization, SPR, MST) against newly identified targets, the low logP (0.49) and balanced hydrogen-bonding profile (1 HBD, 3 HBA) of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide offer practical advantages [1]. Compounds with logP < 1 typically remain soluble at concentrations up to 100–200 μM in aqueous buffer with ≤1% DMSO, whereas more lipophilic analogs (logP > 3) may precipitate at concentrations as low as 10 μM, generating false negatives in primary screens. The primary amide also provides a convenient UV chromophore for concentration determination by HPLC-UV, facilitating quality control of assay-ready plates. The scaffold's demonstrated engagement with PON2 (nanomolar IC50 for optimized analogs) and HDAC8 (target engagement confirmed by SMC3 acetylation without altering total SMC3 levels) establishes precedent for successful biophysical assay development [2].

Chemical Biology Probe Development: A Planar, High-Aromaticity Scaffold for DNA-Associated and Epigenetic Targets

The near-complete sp² hybridization (Fsp³ = 0.083) of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide produces a planar aromatic system geometrically suited for intercalation between DNA base pairs or binding to flat epigenetic reader domains [1]. The class-level evidence for HDAC8 inhibition—a key epigenetic target in neuroblastoma—combined with selective activity against IMR-32 cells (while sparing HCT116, MCF7, and HEK293) [2], suggests that the planar triazoloquinoline scaffold can achieve target- and cell-type selectivity when appropriately functionalized. For chemical biology groups seeking to develop probes for DNA-associated or epigenetic targets, the unsubstituted parent compound provides a clean starting point with minimal off-target liabilities inherent to pre-functionalized analogs.

Quote Request

Request a Quote for 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.